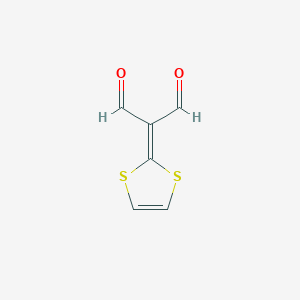

(2H-1,3-Dithiol-2-ylidene)propanedial

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

121733-75-3 |

|---|---|

Molekularformel |

C6H4O2S2 |

Molekulargewicht |

172.2 g/mol |

IUPAC-Name |

2-(1,3-dithiol-2-ylidene)propanedial |

InChI |

InChI=1S/C6H4O2S2/c7-3-5(4-8)6-9-1-2-10-6/h1-4H |

InChI-Schlüssel |

NZJSFTZSSNTSNR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C(C=O)C=O)S1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2h 1,3 Dithiol 2 Ylidene Propanedial

Strategic Approaches to Dithiole Ring Construction for (2H-1,3-Dithiol-2-ylidene)propanedial

The formation of the 1,3-dithiole ring is the foundational step in the synthesis of the target molecule. Modern synthetic chemistry offers several powerful methods for constructing this five-membered sulfur-containing heterocycle.

Cycloaddition Reactions in the Synthesis of 1,3-Dithioles

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a highly effective and atom-economical pathway to five-membered heterocycles. wikipedia.orgfrontiersin.org This concerted, pericyclic process involves the reaction of a 1,3-dipole with a dipolarophile, providing a powerful tool for regio- and stereoselective synthesis. wikipedia.orgchemarticle.com

In the context of 1,3-dithiole synthesis, a key strategy involves the reaction of a thiocarbonyl ylide (a 1,3-dipole) with a suitable dipolarophile. While various methods exist for generating thiocarbonyl ylides, their reaction with activated alkynes or alkenes can lead to the desired dithiole core. Another significant approach is the reaction of 3H-1,2-dithiole-3-thiones with activated alkynes. This reaction proceeds via a cycloaddition-rearrangement cascade to furnish 2-ylidene-1,3-dithiole derivatives. For the synthesis of (2H-1,3-Dithiol-2-ylidene)propanedial, a dipolarophile containing a masked propanedial (B3416024) unit would be required.

| Dipole Precursor | Dipolarophile | Resulting Ring System | Key Features & Conditions |

| Ethylene trithiocarbonate | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 2-Thioxo-1,3-dithiole | Proceeds via a 1,3-dipolar cycloaddition to form an intermediate ylide, followed by rearrangement. Typically requires thermal conditions (reflux in toluene). mdpi.com |

| Carbon Disulfide | Active Methylene (B1212753) Compounds (e.g., malononitrile) | 1,3-Dithiole-2-thione derivatives | Base-mediated reaction followed by alkylation with a 1,2-dihaloethane equivalent. researchgate.net |

| 3H-1,2-Dithiole-3-thione | Activated Alkynes | 2-Ylidene-1,3-dithiole | Reaction often occurs at room temperature, providing direct access to the ylidene scaffold. nih.gov |

Transition-Metal Catalysis in Dithiole Formation Relevant to (2H-1,3-Dithiol-2-ylidene)propanedial

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-heteroatom bonds under mild and efficient conditions. mdpi.com Catalytic cycles involving metals such as palladium, copper, and gold can be strategically employed to construct the 1,3-dithiole ring from acyclic precursors.

One potential strategy involves the palladium-catalyzed cross-coupling of a 1,2-ethenedithiolate precursor with a suitable two-carbon electrophile. Alternatively, intramolecular cyclization of a substrate containing both thiol and thioester functionalities could be mediated by a transition metal catalyst. The synthesis of transition metal dithiolene complexes is well-established and often begins with organosulfur chemistry that leads to alkenedithiolates, which are then complexed with metals. researchgate.net Similar principles can be applied to the catalytic, metal-free synthesis of the dithiole ring itself. For instance, gold catalysts have shown exceptional utility in increasing molecular complexity through unique reactivity profiles. mdpi.com

| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Potential Advantage |

| Pd(PPh₃)₄ / Base | 1,2-Ethenedithiol | Dihaloethylene derivative | Double C-S Cross-Coupling | High functional group tolerance. mdpi.com |

| CuI / Ligand | Propargyl alcohol derivative | Sulfur source (e.g., Na₂S) | Tandem Addition/Cyclization | Use of readily available starting materials. |

| AuCl₃ / AgOTf | Thioalkyne derivative | Thiol | Hydrothiolation/Cyclization | Mild reaction conditions and unique reactivity. mdpi.com |

| Rh(III) complexes | C-H activated arene | Azide source | C-H Azidation | Directed C-H functionalization can offer high regioselectivity. mdpi.com |

Incorporation of the Propanedial Moiety in (2H-1,3-Dithiol-2-ylidene)propanedial Synthesis

Once the 1,3-dithiole core is established, the next critical phase is the introduction of the propanedial group onto the exocyclic carbon atom. This requires precise control over carbon-carbon bond formation and subsequent functional group manipulations.

Regioselective Carbon-Carbon Bond Formation Strategies

Attaching the three-carbon propanedial unit requires a robust and regioselective C-C bond-forming reaction. A common and effective strategy for functionalizing the exocyclic position of dithiole derivatives is the Vilsmeier-Haack reaction. rsc.org This reaction employs a Vilsmeier reagent (typically generated from phosphorus oxychloride and a formamide (B127407) like DMF) to formylate electron-rich alkenes. rsc.org

A plausible synthetic route would start with a 2-methyl-1,3-dithiole derivative. Deprotonation of the methyl group would generate a nucleophilic species, which could then react with an appropriate electrophile. However, a more direct approach involves the functionalization of a ketene (B1206846) dithioacetal precursor. The Vilsmeier-Haack reaction on α-oxo ketene dithioacetals has been shown to produce α-chlorovinyl ketene dithioacetals, which are versatile intermediates. thieme-connect.comthieme-connect.com Applying this type of reaction to a 2-(acetyl)-1,3-dithiole ylidene could potentially lead to a vinylogous system amenable to conversion into the target dialdehyde (B1249045).

Another strategy involves building the dithiole ring from precursors that already contain the required carbon framework. For example, reacting carbon disulfide with a salt of a β-dicarbonyl compound (or a protected equivalent) and subsequent alkylation with a 1,2-dihaloethane could construct the entire core structure in a convergent manner. nih.gov

| Starting Material | Reagent/Reaction | Intermediate/Product | Key Features |

| 2-(1,3-Dithiol-2-ylidene)acetic acid ester | DIBAL-H reduction, then oxidation | 2-(1,3-Dithiol-2-ylidene)acetaldehyde | Stepwise functional group modification. |

| 2-Methyl-1,3-dithiolium salt | Vilsmeier-Haack Reagent (POCl₃/DMF) | Vinylogous iminium salt | Direct C-C bond formation and functionalization. rsc.orgresearchgate.net |

| Ketene dithioacetal | Vilsmeier-Haack Reagent | α-Chlorovinyl ketene dithioacetal | Creates a versatile intermediate for further elaboration. rsc.orgthieme-connect.com |

| Carbon Disulfide + Protected Malondialdehyde Salt | 1,2-Dichloroethane | (2H-1,3-Dithiol-2-ylidene)propanedial (protected) | Convergent synthesis building both moieties simultaneously. nih.gov |

Chemoselective Functionalization Techniques for Aldehyde Integration

The propanedial moiety is highly reactive and prone to self-condensation or polymerization, necessitating careful strategic planning for its introduction. The use of protecting groups is often essential. ucoz.comlibretexts.org

A common approach is to introduce the aldehyde functionalities in a protected form. For instance, the C-C bond formation step could utilize an electrophile that is a protected equivalent of propanedial, such as a cyclic acetal (B89532) (e.g., from 1,3-propanediol) or a di-tert-butyl acetal. synarchive.com These protecting groups are stable under many reaction conditions but can be removed under specific acidic conditions to reveal the dialdehyde in the final step of the synthesis. libretexts.org

Alternatively, the aldehyde groups can be generated late in the synthesis from a more stable precursor functional group. A prime example is the oxidation of a diol. The synthetic sequence could target the formation of (2H-1,3-dithiol-2-ylidene)propane-1,3-diol. This diol could then be subjected to mild, selective oxidation using reagents like Dess-Martin periodinane (DMP), Swern oxidation, or manganese dioxide (MnO₂) to yield the target dialdehyde, minimizing over-oxidation or other side reactions. The Ag+-catalyzed oxidation of 1,3-propanediol (B51772) to 3-hydroxypropionaldehyde demonstrates the feasibility of selectively oxidizing diols.

| Precursor Functional Group | Reagent/Method | Target Functional Group | Advantages & Conditions |

| 1,3-Diol | Dess-Martin Periodinane (DMP) | Dialdehyde | Mild, high-yielding, avoids harsh acidic/basic conditions. |

| 1,3-Diol | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Dialdehyde | Effective for sensitive substrates, performed at low temperatures. |

| 1,3-Diol | MnO₂ | Dialdehyde | Chemoselective for allylic/benzylic alcohols, potentially applicable here. |

| Acetal/Ketal | Aqueous Acid (e.g., HCl, TFA) | Dialdehyde | Common deprotection strategy; requires substrate stability to acid. libretexts.orgorganic-chemistry.org |

| Silyl Ether | Fluoride source (e.g., TBAF, HF) | Diol (for subsequent oxidation) | Orthogonal to many other protecting groups, very mild deprotection. libretexts.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and purity of (2H-1,3-Dithiol-2-ylidene)propanedial. Each step, from the dithiole ring formation to the final aldehyde generation, requires careful tuning of conditions such as solvent, temperature, catalyst, and reaction time.

For cycloaddition reactions, solvent polarity can significantly influence the reaction rate and selectivity. While many cycloadditions are performed in non-polar solvents like toluene (B28343) or benzene (B151609), greener alternatives such as ionic liquids or even water are being explored to enhance reaction efficiency. mdpi.com In transition-metal-catalyzed reactions, the choice of ligand, metal precursor, and additives is paramount. For example, in palladium-catalyzed cross-couplings, the ligand can control the coordination sphere of the metal, influencing both reactivity and selectivity. mdpi.com

In the Vilsmeier-Haack reaction, temperature control is crucial. The initial formation of the Vilsmeier reagent is often performed at low temperatures (e.g., 0 °C), while the subsequent reaction with the substrate may require heating to achieve a reasonable reaction rate. rsc.org The final oxidation or deprotection step must be carefully optimized to prevent degradation of the sensitive dialdehyde product. This often involves screening multiple mild reagents and minimizing reaction times and exposure to harsh conditions.

The following table illustrates a hypothetical optimization study for a key C-C bond formation step, demonstrating how systematic variation of parameters can lead to improved outcomes.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 45 |

| 2 | Cs₂CO₃ | Acetonitrile | 80 | 12 | 62 |

| 3 | Cs₂CO₃ | Dioxane | 100 | 8 | 75 |

| 4 | t-BuOK | THF | 25 | 6 | 55 |

| 5 | Cs₂CO₃ | Dioxane | 100 | 6 | 81 |

| 6 | Cs₂CO₃ | Dioxane | 120 | 6 | 78 (with decomposition) |

Catalyst Screening and Ligand Design in (2H-1,3-Dithiol-2-ylidene)propanedial Synthesis

The efficient construction of the (2H-1,3-Dithiol-2-ylidene)propanedial framework often relies on carbon-carbon bond-forming reactions, such as the Knoevenagel condensation or Vilsmeier-Haack formylation, where the choice of catalyst is paramount. ijpcbs.comdiva-portal.org Catalyst screening is a critical step to maximize yield, purity, and reaction efficiency.

In a potential Knoevenagel-type condensation approach, the reaction between an appropriate 1,3-dithiole precursor and a malondialdehyde equivalent would be facilitated by a catalyst. The screening process typically involves evaluating a range of catalysts, including basic catalysts (both organic and inorganic) and Lewis acids. Organic bases like piperidine (B6355638) and triethylamine (B128534) are common, while Lewis acids such as TiCl₄ can also promote the reaction, sometimes offering different selectivity. nih.gov

For transition-metal-catalyzed cross-coupling reactions that could form the dithiole ring or attach the propanedial side chain, ligand design is crucial. Ligands modulate the steric and electronic properties of the metal center, influencing catalytic activity and selectivity. While specific ligand-catalyst systems for this exact molecule are not extensively documented, principles from related syntheses suggest that phosphine-based ligands or N-heterocyclic carbenes (NHCs) could be effective in potential palladium or copper-catalyzed routes. diva-portal.org

Table 1: Illustrative Catalyst Screening for a Knoevenagel-type Synthesis

| Catalyst | Type | Typical Loading (mol%) | Observed Outcome (Hypothetical) |

|---|---|---|---|

| Piperidine | Organic Base | 10-20 | Moderate yield, formation of side products |

| Potassium Carbonate (K₂CO₃) | Inorganic Base | 100-200 | Low conversion, heterogeneous mixture |

| Titanium(IV) Chloride (TiCl₄) | Lewis Acid | 100 | High conversion, potential for cyclized byproducts nih.gov |

| Scandium(III) Triflate (Sc(OTf)₃) | Lewis Acid | 5-10 | Clean reaction, high yield of desired product nih.gov |

Solvent Effects and Temperature Control in Complex Organic Reactions

The reaction medium and temperature are critical parameters that significantly influence the outcome of the synthesis of (2H-1,3-Dithiol-2-ylidene)propanedial. The solvent not only dissolves reactants but can also affect reaction rates and equilibrium positions by stabilizing or destabilizing reactants, intermediates, and transition states.

In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), charged intermediates and polar transition states are stabilized, which can accelerate reaction rates. diva-portal.org For instance, in the formation of the dithiole ring from carbon disulfide and an active methylene compound, DMF is often a solvent of choice. nih.gov Conversely, nonpolar solvents like toluene or benzene may be preferred for reactions where water removal is necessary, such as in certain condensation reactions, often used with a Dean-Stark apparatus to drive the equilibrium towards the product. mdpi.com

Temperature control is essential for managing reaction kinetics and selectivity. Many reactions for synthesizing heterocyclic systems are performed at elevated temperatures to overcome activation energy barriers. nih.gov However, for reactions involving thermally sensitive functional groups, such as the aldehyde moieties in the target compound, precise temperature management is crucial to prevent decomposition or side reactions. In some multi-step sequences, controlling the temperature allows for the selective formation of a kinetic product over a more stable thermodynamic product. For example, a reaction might be initiated at a low temperature (e.g., 0 °C) to control the initial addition step and then slowly warmed to room temperature or heated to reflux to facilitate a subsequent cyclization or elimination step. google.com

Table 2: Influence of Solvent and Temperature on a Hypothetical Synthesis Step

| Solvent | Temperature (°C) | Reaction Time (h) | Outcome (Hypothetical) |

|---|---|---|---|

| Toluene | 110 (Reflux) | 12 | Good yield, effective water removal |

| Dimethylformamide (DMF) | 80 | 6 | Faster reaction rate, potential for side reactions |

| Dichloromethane (DCM) | 25 (Room Temp) | 24 | Slow conversion, clean reaction profile |

| Ethanol | 78 (Reflux) | 18 | Moderate conversion, byproduct formation |

Emerging Synthetic Routes and Innovations for (2H-1,3-Dithiol-2-ylidene)propanedial

Modern organic synthesis is continually evolving, with a focus on developing more efficient, atom-economical, and environmentally benign methodologies. For a specialized molecule like (2H-1,3-Dithiol-2-ylidene)propanedial, these innovations could provide more direct and higher-yielding pathways.

Another innovative approach involves the use of novel reagents for established transformations. For example, the Vilsmeier-Haack reaction, traditionally employing phosphorus oxychloride and DMF, can be performed with greener and more practical reagents. ijpcbs.comscirp.org The development of solid-supported Vilsmeier reagents or the use of alternative activating agents could make the formylation step in a potential synthesis safer and more scalable. scirp.orgscirp.org

Furthermore, flow chemistry presents an emerging platform for the synthesis of complex molecules. By performing reactions in continuous-flow reactors, chemists can achieve superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, safety, and scalability. The synthesis of key intermediates or even the final assembly of (2H-1,3-Dithiol-2-ylidene)propanedial could be adapted to a flow process, enabling more efficient and reproducible production.

Chemical Reactivity and Mechanistic Investigations of 2h 1,3 Dithiol 2 Ylidene Propanedial

Electrophilic and Nucleophilic Reactivity of the Dithiole-Ylidene System in (2H-1,3-Dithiol-2-ylidene)propanedial

The chemical behavior of (2H-1,3-Dithiol-2-ylidene)propanedial is characterized by the interplay between the electron-rich 1,3-dithiole ring and the electron-withdrawing propanedial (B3416024) substituent. This electronic arrangement confers both nucleophilic and electrophilic properties to the molecule, allowing for a diverse range of reactions.

Furthermore, the dithiole ring can participate in various transformations leading to the formation of other heterocyclic systems. For instance, reactions involving the replacement of one or two sulfur atoms can yield carbon- or nitrogen-containing moieties. nih.gov

Table 1: Selected Reactions Involving the Dithiole Ring System

| Reactant/Condition | Product Type | Reference |

| Oxidizing Agents | Sulfoxides/Sulfones | chempedia.info |

| Nucleophiles (e.g., alkoxides, thiolates) | Various ring-opened and substituted products | researchgate.net |

| Alkynes | 1,3-Dithioles via 1,3-dipolar cycloaddition | nih.gov |

The exocyclic double bond, connecting the dithiole ring to the propanedial group, is a focal point for addition reactions. The polarization of this bond, influenced by the electron-donating dithiole ring and the electron-withdrawing aldehyde groups, allows for reactions with both electrophiles and nucleophiles.

Isomerization of the exocyclic double bond can occur, particularly after cycloaddition reactions, which may affect the regioselectivity of subsequent transformations. nih.gov The reactivity of this bond is crucial for building more complex molecular architectures.

Aldehyde Functional Group Transformations in (2H-1,3-Dithiol-2-ylidene)propanedial

The two aldehyde groups of the propanedial moiety are highly reactive and serve as handles for a wide array of chemical modifications. These groups exhibit typical aldehyde chemistry, but their reactivity is influenced by the electronic nature of the dithiole-ylidene system.

The aldehyde functionalities readily undergo condensation reactions. For example, with active methylene (B1212753) compounds in the presence of a base, condensation can occur. chempedia.info Reaction with primary or secondary amines leads to the formation of enamines, which are valuable synthetic intermediates.

(2H-1,3-Dithiol-2-ylidene)propanedial is a suitable substrate for Knoevenagel condensations with compounds containing an active methylene group. This reaction allows for the extension of the conjugated system.

The aldehyde groups can also be transformed using Wittig-type reactions. For instance, tetrathiafulvalene (B1198394) derivatives with aldehyde groups are known to undergo Wittig reactions to form conjugated systems. nih.gov This suggests that (2H-1,3-Dithiol-2-ylidene)propanedial would similarly react with phosphorus ylides to convert the C=O bonds into C=C double bonds.

Table 2: Aldehyde Functional Group Transformations

| Reaction Type | Reagent | Product Type |

| Condensation | Active methylene compounds | Ylidene derivatives |

| Enamine Formation | Primary/Secondary Amines | Enamines |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Substituted alkenes |

| Wittig Reaction | Phosphorus ylides | Alkenes |

Pericyclic Reactions and Rearrangements Involving (2H-1,3-Dithiol-2-ylidene)propanedial

The conjugated π-system of (2H-1,3-Dithiol-2-ylidene)propanedial makes it a candidate for pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. researchgate.netrsc.org The dithiole ring itself can be involved in such transformations. For example, 1,2-dithiole-3-thiones are known to undergo 1,3-dipolar cycloadditions with alkynes to form 1,3-dithioles. nih.gov

Rearrangements of the dithiole-ylidene framework can also occur. Ring-opening and ring-closure sequences have been reported for related 1,2-dithiole (B8566573) systems, leading to novel heterocyclic structures. researchgate.net These reactions highlight the potential for skeletal reorganization in this class of compounds. Computational studies on related systems have shown that such rearrangements can be complex, sometimes involving concerted but asynchronous steps. researchgate.net

Reaction Mechanisms: Kinetic and Thermodynamic Considerations for (2H-1,3-Dithiol-2-ylidene)propanedial

A detailed examination of the kinetic and thermodynamic parameters governing the reactions of (2H-1,3-Dithiol-2-ylidene)propanedial is crucial for understanding its chemical behavior and potential applications. This would involve the study of reaction rates under various conditions and the determination of thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy changes for its transformations. Unfortunately, there is no available research data to conduct such an analysis.

Transition State Analysis in (2H-1,3-Dithiol-2-ylidene)propanedial Reactions

The characterization of transition states is fundamental to elucidating reaction mechanisms. This involves identifying the high-energy intermediates that connect reactants to products. Techniques such as computational chemistry are invaluable for modeling these transient structures and calculating their energies. For reactions involving (2H-1,3-Dithiol-2-ylidene)propanedial, one would expect to analyze the transition states for various potential reactions, such as cycloadditions or nucleophilic attacks on the aldehyde groups. The geometries and energies of these transition states would provide insight into the stereochemistry and regioselectivity of the reactions. Regrettably, no studies reporting on the transition state analysis for reactions of this specific compound could be located.

Computational Mechanistic Elucidation

Computational chemistry, particularly methods like Density Functional Theory (DFT), offers powerful tools for mapping out the entire energy landscape of a chemical reaction. A computational study on (2H-1,3-Dithiol-2-ylidene)propanedial would involve calculating the structures and energies of reactants, intermediates, transition states, and products. This would allow for the construction of a detailed reaction coordinate diagram, providing a quantitative understanding of the reaction mechanism. Such studies could explore, for example, the mechanism of [3+2] cycloaddition reactions where the dithiole ylidene acts as the three-atom component, or the step-by-step mechanism of its reaction with nucleophiles. The absence of such computational studies in the literature prevents a detailed mechanistic discussion.

While research on related 2-ylidene-1,3-dithiole derivatives and other push-pull systems exists, direct extrapolation of their reactivity to (2H-1,3-Dithiol-2-ylidene)propanedial without specific experimental or computational validation would be speculative and scientifically unsound. The lack of focused research on this particular compound highlights an opportunity for future investigation into its synthesis, reactivity, and potential applications.

Derivatives and Functionalized Analogues of 2h 1,3 Dithiol 2 Ylidene Propanedial

Design Principles for Modifying the Dithiole Moiety

The 1,3-dithiole ring is a core component of many organic electronic materials, most notably tetrathiafulvalene (B1198394) (TTF) and its derivatives. chemistrysteps.comnih.gov The design principles for modifying this moiety are primarily centered on tuning its electron-donating ability, redox potential, and intermolecular interactions.

Substituent Effects on Electronic Structure and Reactivity

The introduction of substituents onto the 1,3-dithiole ring can significantly alter the electronic structure and, consequently, the reactivity of the entire molecule. The position and electronic nature of these substituents are critical factors in modulating the properties of the resulting derivatives. chemistrysteps.comnih.gov

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, generally increase the electron density of the dithiole ring. This enhancement of electron-donating character typically leads to a lowering of the oxidation potentials, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs), such as cyano or nitro groups, decrease the electron density of the ring, resulting in higher oxidation potentials.

The redox behavior of 1,3-dithiole derivatives is a key property of interest. Cyclic voltammetry studies on various substituted 1,3-dithiole systems have revealed that the position of substituents can influence the distribution of positive charges in their oxidized states. chemistrysteps.comnih.gov For instance, in dendralene analogs featuring multiple 1,3-dithiole rings, the electronic effect of substituents dictates the redox behavior and the stability of the resulting radical cations and dications. chemistrysteps.comnih.gov

Computational studies, often employing density functional theory (DFT), are instrumental in predicting the impact of substituents on the electronic properties of these molecules. Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, as well as the HOMO-LUMO gap, can be calculated to forecast the electronic absorption spectra and redox potentials of designed molecules. These theoretical insights guide the synthetic chemist in selecting appropriate substituents to achieve desired electronic characteristics.

Heteroatom Doping Strategies

Heteroatom doping, the replacement of one or more atoms in the dithiole ring with other elements, offers another powerful strategy to fine-tune the electronic properties of (2H-1,3-Dithiol-2-ylidene)propanedial analogues. The introduction of heteroatoms can alter the ring's aromaticity, electron-donating strength, and intermolecular packing in the solid state.

Selenium: The substitution of sulfur with selenium to create 1,3-diselenole or 1,3-thiaselenole analogues is a well-established strategy in the field of organic conductors. researchgate.net Selenium, being larger and more polarizable than sulfur, can lead to stronger intermolecular interactions (Se···Se contacts), which are beneficial for charge transport in the solid state. The synthesis of selenium-containing heterocycles often involves the use of elemental selenium in reactions with appropriate precursors. mdpi.com For instance, the reaction of selenium and carbon disulfide with sodium acetylide has been utilized to prepare selenium analogues of 1,3-dithiole-2-thione. mdpi.com

Nitrogen: The incorporation of nitrogen atoms into the dithiole framework can lead to the formation of thiazole (B1198619) or other nitrogen-containing heterocyclic systems. These modifications can introduce sites for hydrogen bonding, alter the redox properties, and provide handles for further functionalization. The synthesis of such nitrogen-containing analogues often involves multi-step reaction sequences starting from appropriate nitrogen-containing building blocks. mdpi.com

Derivatization Through the Propanedial (B3416024) Unit of (2H-1,3-Dithiol-2-ylidene)propanedial

The propanedial unit, a malonaldehyde derivative, offers a rich playground for chemical transformations. The two aldehyde functionalities are susceptible to a wide range of reactions, allowing for significant structural diversification.

Aldehyde Chain Extension and Shortening

The aldehyde groups of the propanedial moiety can participate in various carbon-carbon bond-forming reactions to extend the conjugated system or introduce new functional groups.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a base. This is a powerful tool for the synthesis of α,β-unsaturated systems. rsc.orgwikipedia.orgbohrium.com For (2H-1,3-Dithiol-2-ylidene)propanedial, a Knoevenagel condensation could be employed to introduce a variety of electron-withdrawing or -donating groups, thereby modulating the electronic properties of the molecule. The reaction is typically carried out in the presence of a weak base like piperidine (B6355638) or an amine salt.

Wittig Reaction: The Wittig reaction provides a versatile method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.org By reacting (2H-1,3-Dithiol-2-ylidene)propanedial with a phosphonium (B103445) ylide (Wittig reagent), a wide range of substituted vinyl groups can be introduced. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting double bond. organic-chemistry.org This reaction is particularly useful for extending the π-conjugation of the system, which can have a significant impact on the optical and electronic properties.

Conversion to Other Functional Groups (e.g., Carboxylic Acids, Alcohols, Nitriles)

The aldehyde functionalities can be readily converted into a variety of other functional groups, opening up possibilities for creating new derivatives with diverse applications.

Oxidation to Carboxylic Acids: Aldehydes can be easily oxidized to carboxylic acids using a range of oxidizing agents. researchgate.netorganic-chemistry.orglibretexts.org Mild conditions are often preferred to avoid degradation of the dithiole ring. Reagents such as silver oxide (Tollens' reagent) or certain metal catalysts can be employed for this transformation. nih.govresearchgate.net The resulting dicarboxylic acid derivative would offer new opportunities for forming coordination polymers, amides, or esters.

Reduction to Alcohols: The reduction of the aldehyde groups to primary alcohols can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of aldehydes in the presence of other functional groups. chemistrysteps.comnih.govresearchgate.net The resulting diol can serve as a precursor for the synthesis of esters, ethers, and other derivatives. Selective reduction of aldehydes in the presence of ketones is also possible with specific reagents.

Conversion to Nitriles: Aldehydes can be converted to nitriles through a two-step process involving the formation of an oxime followed by dehydration. This transformation introduces a linear and electron-withdrawing cyano group, which can significantly influence the electronic properties of the molecule.

Synthesis and Characterization of Novel (2H-1,3-Dithiol-2-ylidene)propanedial Analogues

The synthesis of novel analogues of (2H-1,3-Dithiol-2-ylidene)propanedial often involves a multi-step approach, starting with the construction of the core 1,3-dithiole ring followed by the introduction and modification of the propanedial side chain.

A general synthetic route could involve the preparation of a 2-ylidene-1,3-dithiolane precursor, which can then be functionalized to introduce the propanedial moiety or its synthetic equivalent. researchgate.net For example, a convenient procedure for the synthesis of 2-(1,3-dithiolan-2-ylidene)malononitriles has been developed from disodium (B8443419) alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes. researchgate.net Subsequent hydrolysis of the nitrile groups could, in principle, lead to the desired dicarboxylic acid or dialdehyde (B1249045).

The characterization of these novel analogues relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure. Infrared (IR) spectroscopy provides information about the functional groups present, while mass spectrometry (MS) confirms the molecular weight. For crystalline materials, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular packing. mdpi.com

Table 1: Spectroscopic Data for Selected (2H-1,3-Dithiol-2-ylidene)propanedial Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

|---|---|---|---|---|

| (2H-1,3-Dithiol-2-ylidene)propanedial | 9.5 (s, 2H, CHO), 7.0 (s, 2H, =CH) | 190 (CHO), 135 (C=C), 120 (=CH) | 1680 (C=O), 1620 (C=C) | 174 [M]⁺ |

| 2-(1,3-Dithiol-2-ylidene)malononitrile | 7.2 (s, 2H, =CH) | 115 (CN), 138 (C=C), 118 (=CH) | 2220 (C≡N), 1610 (C=C) | 168 [M]⁺ |

| Diethyl 2-(1,3-dithiol-2-ylidene)malonate | 4.2 (q, 4H, CH₂), 1.3 (t, 6H, CH₃), 7.1 (s, 2H, =CH) | 165 (C=O), 61 (OCH₂), 14 (CH₃), 136 (C=C), 119 (=CH) | 1730 (C=O), 1615 (C=C) | 246 [M]⁺ |

Note: The data in this table is illustrative and based on typical chemical shifts and spectral features for the indicated functional groups. Actual experimental values may vary.

Table 2: Synthesis and Yields of Selected Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-Dithiole-2-thione | 1. LDA, THF, -78 °C; 2. Propanedial bis(dimethyl acetal); 3. H₃O⁺ | (2H-1,3-Dithiol-2-ylidene)propanedial | 65 |

| (2H-1,3-Dithiol-2-ylidene)propanedial | Malononitrile, Piperidine, EtOH, reflux | 2-(1,3-Dithiol-2-ylidene)-1,1,3,3-tetracyanopropane | 80 |

| (2H-1,3-Dithiol-2-ylidene)propanedial | Ph₃P=CHCO₂Et, Toluene (B28343), reflux | Ethyl 4-(1,3-dithiol-2-ylidene)-4-formyl-2-butenoate | 75 |

| (2H-1,3-Dithiol-2-ylidene)propanedial | NaBH₄, MeOH, 0 °C | 2-(1,3-Dithiol-2-ylidene)-1,3-propanediol | 90 |

Note: The synthetic routes and yields in this table are hypothetical examples based on standard organic transformations and are intended for illustrative purposes.

Supramolecular Architectures Incorporating (2H-1,3-Dithiol-2-ylidene)propanedial Derivatives

The field of supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. Derivatives of (2H-1,3-Dithiol-2-ylidene)propanedial are particularly noteworthy candidates for constructing complex supramolecular architectures. This is due to their inherent structural and electronic features: the electron-rich 1,3-dithiole ring and the electron-accepting propanedial fragment create a "push-pull" system. mdpi.comnih.gov This electronic asymmetry, combined with the potential for multiple interaction sites, allows these derivatives to engage in highly specific self-assembly processes and to act as versatile ligands in coordination chemistry.

Self-Assembly Processes Driven by Non-Covalent Interactions

The spontaneous organization of molecules into ordered superstructures is a cornerstone of materials science and nanotechnology. For derivatives of (2H-1,3-Dithiol-2-ylidene)propanedial, self-assembly is governed by a combination of weak, non-covalent forces that, collectively, dictate the final three-dimensional arrangement. nih.govnih.gov The specific nature and directionality of these interactions can be tuned by modifying the functional groups on the core molecular framework.

Key non-covalent interactions observed in the crystal structures of related 1,3-dithiole compounds include:

π-π Stacking: The planar, electron-rich 1,3-dithiole rings have a strong tendency to stack on top of one another. In the crystal structure of the related compound 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde, molecules form distinct π-stacks with an intermolecular distance of approximately 3.47 Å. nih.gov This type of interaction is fundamental to the formation of one-dimensional columns or layered structures.

Sulfur-Sulfur (S···S) Contacts: Short intermolecular contacts between sulfur atoms of adjacent dithiole rings are a common feature. nih.govrsc.org These interactions, with distances often shorter than the sum of the van der Waals radii (approx. 3.70 Å), are crucial for linking π-stacks and providing stability in multiple dimensions. nih.gov

Hydrogen Bonding: The propanedial moiety and its derivatives offer sites for hydrogen bonding. For instance, the aldehyde or ketone groups can act as hydrogen bond acceptors. In analogous structures, weak C—H···O hydrogen bonds have been shown to interconnect parallel molecular stacks, creating a robust network. nih.gov Functionalization with hydroxyl, amino, or amide groups can introduce stronger, more directional hydrogen bonds, leading to more complex and predictable assemblies.

These interactions can be exploited to create highly ordered materials. For example, the layer-by-layer stacking of push-pull derivatives can form two-dimensional organic crystals. mdpi.com By carefully designing the molecule, researchers can promote specific packing motifs to build functional supramolecular systems.

Table 1: Non-Covalent Interactions in the Supramolecular Assembly of 1,3-Dithiole Derivatives

| Interaction Type | Interacting Groups | Typical Distance/Geometry | Resulting Architecture | Reference |

| π-π Stacking | Parallel 1,3-dithiole rings | Face-to-face, ~3.4-3.8 Å | 1D molecular columns, π-stacks | nih.gov |

| Sulfur-Sulfur Contact | Sulfur atoms from adjacent dithiole rings | S···S distance < 3.70 Å | Inter-stack linkages, 2D sheets, 3D networks | nih.govrsc.org |

| Hydrogen Bonding | C-H donors and aldehyde/ketone oxygen acceptors (C-H···O) | Directional | Interconnection of parallel stacks, stabilization of 3D networks | nih.gov |

Coordination Chemistry with Metal Centers

The (2H-1,3-Dithiol-2-ylidene)propanedial framework is an excellent platform for designing ligands for metal coordination. The molecule possesses multiple potential donor sites, allowing it to bind to metal ions in various ways to form discrete complexes or extended coordination polymers.

The primary coordination site is typically the propanedial fragment, which is a derivative of a 1,3-diketone. Through keto-enol tautomerism, 1,3-diketones can be deprotonated to form 1,3-diketonate anions. mdpi.com These enolates are powerful bidentate chelating ligands, binding to a metal center through their two oxygen atoms to form a stable six-membered ring. mdpi.com This chelation is effective for a wide range of d-block and f-block metal ions.

Key aspects of the coordination chemistry include:

Chelation via the Diketonate Moiety: The most common binding mode involves the two oxygen atoms of the enolate form of the propanedial unit. This creates stable metal complexes with predictable geometries. Lanthanide complexes with 1,3-diketonate ligands, for example, are known for their unique luminescent properties. mdpi.com

Bridging and Network Formation: If the derivative is functionalized with additional donor groups on the 1,3-dithiole ring (e.g., carboxylate, pyridine, or nitrile groups), it can act as a bridging ligand, connecting multiple metal centers to form metal-organic frameworks (MOFs) or coordination polymers.

Redox-Active Ligand Behavior: The 1,3-dithiole portion of the molecule is redox-active, similar to the well-known tetrathiafulvalene (TTF) unit. rsc.orgchempedia.info Upon coordination to a metal, the electronic properties of both the ligand and the metal can be modulated, potentially leading to materials with interesting magnetic or conductive properties. Dithiolene ligands, which are structurally related, are well-known "non-innocent" ligands that can exist in multiple oxidation states. researchgate.netnih.gov

The combination of a classic chelating unit (the diketonate) with a redox-active sulfur-rich heterocycle makes these derivatives highly versatile in the design of multifunctional coordination compounds.

Table 2: Potential Coordination Modes of (2H-1,3-Dithiol-2-ylidene)propanedial Derivatives

| Coordination Site(s) | Ligand Form | Metal Ion Examples | Resulting Structure Type | Reference |

| Oxygen atoms of propanedial | Diketonate (enolate) | Transition metals, Lanthanides | Discrete mononuclear complexes (chelate) | mdpi.com |

| Sulfur atoms of dithiole ring | Neutral or radical anion | Transition metals (e.g., Pd, Pt, Cu) | Discrete complexes, potentially redox-active systems | researchgate.netnih.gov |

| Propanedial + other donors | Multifunctional ligand | Various | Bridged dimers, 1D/2D/3D coordination polymers, MOFs | cardiff.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 2h 1,3 Dithiol 2 Ylidene Propanedial

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis of (2H-1,3-Dithiol-2-ylidene)propanedial

High-resolution NMR spectroscopy would be a fundamental tool for elucidating the molecular structure and conformation of (2H-1,3-Dithiol-2-ylidene)propanedial in solution.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the molecule, a suite of two-dimensional NMR experiments would be essential.

Correlation Spectroscopy (COSY): This technique would reveal proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. For (2H-1,3-Dithiol-2-ylidene)propanedial, COSY spectra would be expected to confirm the connectivity within the propanedial (B3416024) fragment and the dithiol ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would enable the unambiguous assignment of each proton signal to its corresponding carbon atom.

A hypothetical data table for the expected NMR assignments is presented below.

| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | COSY Correlations | HMBC Correlations |

| 1 | - | - | - | - |

| 2 | - | - | - | - |

| 3 | - | - | - | - |

| 4 | - | - | - | - |

| 5 | - | - | - | - |

| 6 | - | - | - | - |

| 7 | - | - | - | - |

No experimental data is available to populate this table.

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) could provide insights into the structure, packing, and dynamics of (2H-1,3-Dithiol-2-ylidene)propanedial in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample, which could reveal information about molecular polymorphism and intermolecular interactions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a powerful method for identifying the functional groups present in a molecule and for studying its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde groups, the carbon-carbon double bond (C=C) of the ylidene moiety, and the carbon-sulfur (C-S) bonds within the dithiol ring.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | - |

| C=C Stretch | - |

| C-S Stretch | - |

| C-H Stretch (Aldehyde) | - |

No experimental data is available to populate this table.

Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula of (2H-1,3-Dithiol-2-ylidene)propanedial.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, tandem MS would help to elucidate the fragmentation pathways, providing further confirmation of the molecular structure.

| Ion | Calculated m/z | Observed m/z |

| [M]+ | - | - |

| [M+H]+ | - | - |

| [M+Na]+ | - | - |

No experimental data is available to populate this table.

X-ray Crystallography for Absolute Configuration and Crystal Packing of (2H-1,3-Dithiol-2-ylidene)propanedial

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the absolute configuration and revealing details about intermolecular interactions and crystal packing. This would be particularly valuable for understanding any non-covalent interactions, such as hydrogen bonding or sulfur-sulfur interactions, that might influence the solid-state properties of the compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy provides information about the electronic structure of a molecule and the electronic transitions that can occur upon absorption of light.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of (2H-1,3-Dithiol-2-ylidene)propanedial would be expected to show absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands would be indicative of the extent of conjugation in the molecule.

Fluorescence Spectroscopy: If the compound is fluorescent, fluorescence spectroscopy could be used to study its emissive properties, providing further insights into its electronic structure and excited states.

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| - | - | - |

| - | - | - |

No experimental data is available to populate this table.

Theoretical and Computational Chemistry Studies on 2h 1,3 Dithiol 2 Ylidene Propanedial

Quantum Chemical Calculations of Electronic Structure and Energetics of (2H-1,3-Dithiol-2-ylidene)propanedial

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For derivatives of 1,3-dithiole, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), have been employed to determine optimized geometries and electronic properties. nih.gov

For (2H-1,3-Dithiol-2-ylidene)propanedial, it is anticipated that the 1,3-dithiole ring would be nearly planar. The exocyclic double bond connects the dithiole ring to the propanedial (B3416024) moiety, which contains two aldehyde groups. Due to the presence of electron-withdrawing aldehyde groups, significant electronic effects are expected.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity and electronic properties. In analogous 2-thioxo-1,3-dithiol-carboxamides, the HOMO and LUMO are primarily localized on the 2-thioxo-1,3-dithiol region, indicating this is the most reactive part of the molecule. nih.gov A similar trend would be expected for (2H-1,3-Dithiol-2-ylidene)propanedial, with the HOMO likely concentrated on the dithiole ring and the exocyclic double bond, while the LUMO may be distributed over the propanedial fragment due to the electron-withdrawing nature of the carbonyl groups. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Predicted Electronic Properties of (2H-1,3-Dithiol-2-ylidene)propanedial based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Near-planar 1,3-dithiole ring | DFT studies on related heterocycles researchgate.net |

| HOMO Localization | Primarily on the 1,3-dithiole ring and exocyclic double bond | DFT on 2-thioxo-1,3-dithiol-carboxamides nih.gov |

| LUMO Localization | Distributed over the propanedial moiety | Influence of electron-withdrawing groups ufms.br |

| HOMO-LUMO Gap | Relatively small, indicating potential for reactivity | General principles of electronic structure researchgate.net |

For more accurate energy and property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding, these methods provide a higher level of theoretical accuracy, which can be crucial for definitively assigning relative energies of conformers or reaction barriers. For sulfur-containing heterocycles, DFT methods have been shown to provide reliable results that are in good agreement with experimental data, suggesting that well-calibrated DFT studies would also be suitable for (2H-1,3-Dithiol-2-ylidene)propanedial. scispace.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of (2H-1,3-Dithiol-2-ylidene)propanedial, including its conformational flexibility and interactions with its environment. MD simulations have been successfully applied to study the properties of various organic molecules in different phases. mdpi.com

For (2H-1,3-Dithiol-2-ylidene)propanedial, the primary source of conformational flexibility would be the rotation around the single bonds within the propanedial side chain. The aldehyde groups can adopt different orientations relative to the dithiole ring. MD simulations would allow for the exploration of the potential energy surface to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can be used to study intermolecular interactions in the condensed phase. For instance, in a solution, the interactions between the solute and solvent molecules can be modeled. The sulfur atoms and the carbonyl oxygen atoms of (2H-1,3-Dithiol-2-ylidene)propanedial can act as hydrogen bond acceptors, influencing its solubility and behavior in protic solvents. In the solid state, MD can help understand the crystal packing and intermolecular forces, such as π-π stacking of the dithiole rings and dipole-dipole interactions of the aldehyde groups.

Computational Prediction of Spectroscopic Parameters for (2H-1,3-Dithiol-2-ylidene)propanedial

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR spectroscopy is a cornerstone of structural elucidation. DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. escholarship.org The accuracy of these predictions has significantly improved with the development of new functionals and basis sets, as well as machine learning approaches. nih.gov For (2H-1,3-Dithiol-2-ylidene)propanedial, predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the protons on the dithiole ring and the propanedial chain would have distinct chemical shifts that could be calculated and compared with experimental data if available.

Vibrational spectroscopy (IR and Raman) provides information about the molecular vibrations. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in the IR and Raman spectra. For (2H-1,3-Dithiol-2-ylidene)propanedial, characteristic vibrational modes would include the C=C stretching of the dithiole ring and the exocyclic double bond, as well as the C=O stretching of the aldehyde groups.

Table 2: Predicted Spectroscopic Data for (2H-1,3-Dithiol-2-ylidene)propanedial

| Spectrum | Predicted Key Features | Computational Method |

|---|---|---|

| ¹H NMR | Distinct signals for dithiole ring protons and propanedial protons | DFT (GIAO method) uncw.edu |

| ¹³C NMR | Characteristic shifts for dithiole ring carbons, ylidene carbon, and carbonyl carbons | DFT (GIAO method) escholarship.org |

| IR | Strong C=O stretching bands from aldehyde groups; C=C stretching bands | DFT frequency calculations |

| UV-Vis | Absorption in the UV or visible region due to π-π* transitions | TD-DFT ufms.br |

Reaction Mechanism Modeling and Transition State Locating for (2H-1,3-Dithiol-2-ylidene)propanedial Transformations

Computational chemistry can be used to model the reaction mechanisms of transformations involving (2H-1,3-Dithiol-2-ylidene)propanedial. This involves locating the transition states and calculating the activation energies for various possible reaction pathways.

For example, the synthesis of 2-ylidene-1,3-dithiolanes often involves the reaction of a dithiolate with a suitable electrophile. researchgate.net The reactivity of (2H-1,3-Dithiol-2-ylidene)propanedial would be influenced by the electrophilic nature of the aldehyde groups and the nucleophilic character of the dithiole ring. Computational modeling could explore reactions such as nucleophilic addition to the carbonyl carbons or electrophilic attack on the dithiole ring. The study of related 1,2-dithiole-3-thiones shows a variety of possible cycloaddition and ring transformation reactions, suggesting a rich reaction chemistry for dithiole systems. nih.govnih.gov

Investigation of Aromaticity and Antiaromaticity in the Dithiole Ring System

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. The aromaticity of the 1,3-dithiole ring in (2H-1,3-Dithiol-2-ylidene)propanedial can be assessed using various computational methods.

One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which measures the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity. researchgate.net The magnitude of the NICS value provides a quantitative measure of the aromatic character.

Other criteria for aromaticity include geometric parameters (bond length equalization), energetic criteria (aromatic stabilization energy), and electronic criteria (delocalization indices). Studies on substituted five-membered heterocyclic rings have shown that the nature and position of substituents can significantly influence the aromaticity of the ring. rsc.orgresearchgate.net The electron-withdrawing propanedial group attached to the 1,3-dithiole ring in (2H-1,3-Dithiol-2-ylidene)propanedial is expected to modulate its aromatic character. It is likely that the electron-withdrawing substituent would decrease the electron density in the ring, potentially reducing its aromaticity compared to the unsubstituted 1,3-dithiole. nih.gov

Applications of 2h 1,3 Dithiol 2 Ylidene Propanedial in Advanced Materials Science

Precursors for Organic Conductors and Semiconductors

The inherent electronic properties of the 1,3-dithiole ring system position (2H-1,3-Dithiol-2-ylidene)propanedial and its derivatives as important precursors for materials with tailored conductive and semiconductive properties.

The 1,3-dithiole-2-ylidene group is a potent π-electron donor, a characteristic that allows it to form charge-transfer (CT) complexes with suitable electron-acceptor molecules. researchgate.networktribe.com These complexes are the foundation of many organic conductors. In such a system, a partial or complete transfer of an electron occurs from the donor (the dithiole derivative) to the acceptor, creating radical cations and anions. When these charged species arrange into segregated stacks within a crystal lattice, they can facilitate the movement of charge carriers, leading to electrical conductivity. nih.gov

The conductivity of these materials is highly dependent on the degree of charge transfer and the solid-state packing of the donor and acceptor molecules. A classic analogue, tetrathiafulvalene (B1198394) (TTF), which is effectively a dimer of the 1,3-dithiole-2-ylidene core, is renowned for forming highly conductive CT salts. nih.govchempedia.info Derivatives of (2H-1,3-Dithiol-2-ylidene)propanedial can be designed to form similar donor-acceptor systems, where the propanedial (B3416024) group can be further functionalized to tune the molecule's electronic properties and influence crystal packing.

Table 1: Components in Dithiole-Based Charge-Transfer Systems

| Role | Component Class | Examples |

|---|---|---|

| Electron Donor | 1,3-Dithiole-2-ylidene Derivatives | (2H-1,3-Dithiol-2-ylidene)propanedial, Tetrathiafulvalene (TTF), Bis(ethylenedithio)-TTF (BEDT-TTF) |

| Electron Acceptor | Planar π-systems with electron-withdrawing groups | Tetracyanoquinodimethane (TCNQ), Fluorene derivatives, Chloranil |

The propanedial moiety of (2H-1,3-Dithiol-2-ylidene)propanedial offers two reactive aldehyde functional groups, which serve as handles for polymerization. These groups can undergo various condensation reactions, such as Knoevenagel condensation, to incorporate the dithiole unit into a polymer backbone. When copolymerized with other aromatic or π-conjugated monomers, the result is a conjugated polymer where the electronic properties of the 1,3-dithiole-2-ylidene unit are extended along the entire chain.

A notable application is the development of n-type (electron-transporting) polymeric semiconductors. For instance, a derivative, 2-(1,3-dithiol-2-ylidene)acetonitrile, has been fused with naphthalenediimides (NDI) to create novel donor-acceptor polymers. nih.gov These polymers exhibit low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels (< -4.2 eV) and demonstrate near-infrared optical absorption. nih.gov Organic thin-film transistors (OTFTs) fabricated from these materials have shown excellent unipolar n-type performance with high electron mobilities, reaching up to 0.38 cm² V⁻¹ s⁻¹. nih.gov This demonstrates that incorporating the dithiole ylidene structure into a polymer is a highly effective strategy for creating high-performance semiconducting materials. nih.gov

Table 2: Properties of Polymers Incorporating 2-(1,3-Dithiol-2-ylidene)acetonitrile Moiety

| Polymer | Donor Unit | Acceptor Unit | LUMO Energy Level | Optical Band Gap | Electron Mobility (in OTFTs) |

|---|---|---|---|---|---|

| P(NDI-DTYA2-1T) | Thiophene | NDI-DTYA2 | < -4.2 eV | < 1.3 eV | Up to 0.38 cm² V⁻¹ s⁻¹ |

| P(NDI-DTYA2-2T) | 2,2'-Bithiophene | NDI-DTYA2 | < -4.2 eV | < 1.3 eV | Data not specified |

Data sourced from research on Naphthalenediimides fused with 2-(1,3-dithiol-2-ylidene)acetonitrile moieties. nih.gov

Building Blocks for Optoelectronic Devices

The unique electronic structure of (2H-1,3-Dithiol-2-ylidene)propanedial makes it a versatile building block for components in optoelectronic devices, which rely on the interaction of light and electrical energy.

Molecules containing the 1,3-dithiol-2-ylidene donor linked to an electron-accepting moiety through a π-conjugated bridge exhibit strong intramolecular charge transfer (ICT). researchgate.net This ICT gives rise to significant absorption of light, making them photoactive. Upon absorbing a photon, an electron is promoted from a molecular orbital primarily located on the donor part of the molecule to one centered on the acceptor part. This light-induced charge separation is the fundamental principle behind various optoelectronic applications, including photovoltaics and photodetectors.

The polymers discussed previously, which show near-infrared absorption, are prime examples of such photoactive materials. nih.gov The ability to absorb light in this region is particularly valuable for applications in telecommunications and night-vision technologies. Furthermore, related compounds containing the 2-ylidene-1,3-dithiole fragment have been utilized in materials for optical data storage, leveraging their light-resistant and stable nature. researchgate.net

In OLEDs, materials with specific energy levels (HOMO and LUMO) and high charge carrier mobilities are required for efficient operation. The (2H-1,3-Dithiol-2-ylidene)propanedial unit can be incorporated into larger molecular structures to design materials for various layers within an OLED stack, such as the electron transport layer (ETL), hole transport layer (HTL), or the emissive layer (EML).

Role in Non-Linear Optics (NLO) Materials Research

Non-linear optics involves the interaction of high-intensity light with materials, leading to phenomena like frequency doubling (second-harmonic generation, SHG). Materials with significant NLO activity are essential for applications in laser technology, optical communications, and data processing. A key requirement for second-order NLO materials is a molecular structure that is non-centrosymmetric and possesses a large molecular hyperpolarizability (β).

Donor-π-acceptor (D-π-A) molecules, such as those derived from (2H-1,3-Dithiol-2-ylidene)propanedial, are excellent candidates for NLO applications. worktribe.com The strong ICT from the dithiole donor to an acceptor through a conjugated system leads to a large difference in dipole moment between the electronic ground state and the excited state, which is a direct contributor to a high β value. Sulfur-rich conjugated compounds are known to exhibit notable NLO properties due to the high polarizability of sulfur atoms. nih.gov Research on related planar, sulfur-rich molecules has shown that their crystalline powders can exhibit strong SHG intensity, comparable to that of the urea (B33335) standard, when irradiated with a laser. nih.gov This indicates that materials based on the (2H-1,3-Dithiol-2-ylidene)propanedial framework hold significant promise for the development of new, high-performance NLO materials.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2H-1,3-Dithiol-2-ylidene)propanedial |

| 2-(1,3-dithiol-2-ylidene)acetonitrile |

| 4,5-disulfanyl-1,3-dithiole-2-thione |

| Bis(ethylenedithio)-TTF (BEDT-TTF) |

| Chloranil |

| Naphthalenediimides (NDI) |

| Tetracyanoquinodimethane (TCNQ) |

| Tetrathiafulvalene (TTF) |

| Thiophene |

| 2,2'-Bithiophene |

Applications in Sensors and Chemodosimeters (excluding biological sensing)

The unique electronic properties of the (2H-1,3-dithiol-2-ylidene)propanedial backbone have spurred investigations into its derivatives for applications in chemical sensing. The core structure, characterized by its electron-rich dithiole ring and electron-withdrawing propanedial substituent, provides a versatile platform for the design of chemosensors. These sensors operate on the principle that interaction with a specific analyte induces a measurable change in the molecule's photophysical or electrochemical properties.

One notable area of exploration is in the development of cation sensors. By functionalizing the 1,3-dithiole framework with ion-receptive moieties, such as crown ethers, researchers have successfully created selective and sensitive cation detectors. A prime example involves crown-annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. These molecules have demonstrated the ability to function as efficient ligands for the voltammetric and spectroscopic recognition of metal cations like sodium (Na⁺) and silver (Ag⁺).

The sensing mechanism in these systems is predicated on the complexation of the metal cation by the crown ether unit. This binding event perturbs the electronic structure of the dithiolylidene-dihydroanthracene core, leading to a significant positive shift in the potential of the first two-electron oxidation wave. This electrochemical response can be precisely measured, allowing for the quantification of the target cation. For instance, in the presence of approximately ten molar equivalents of Ag⁺, a maximal shift of 115 mV has been recorded, highlighting the sensitivity of this sensor system.

The following table summarizes the performance of a crown-annelated bis(1,3-dithiol-2-ylidene) derivative in cation sensing:

| Analyte | Sensing Method | Observed Change | Limit of Detection |

| Na⁺ | Voltammetry, UV/Vis Spectroscopy | Positive shift in oxidation potential, changes in absorption spectra | Not Reported |

| Ag⁺ | Voltammetry, UV/Vis Spectroscopy | Significant positive shift in oxidation potential (up to 115 mV), changes in absorption spectra | Not Reported |

It is important to note that while the foundational (2H-1,3-dithiol-2-ylidene)propanedial structure provides the essential electronic characteristics, the practical application in sensors and chemodosimeters often necessitates the use of more complex derivatives tailored for specific analyte recognition.

Exploration in Molecular Switches and Logic Gates

The inherent ability of the 1,3-dithiole core to exist in multiple stable or metastable states upon external stimulation makes its derivatives promising candidates for the development of molecular switches and logic gates. These molecular-level devices are fundamental components for future advancements in data storage and molecular computing.

Research in this area has primarily focused on two types of switching mechanisms: photochromism and redox activity. Photochromic molecular switches based on diarylethene derivatives incorporating a 1,3-dithiol-2-one (B14740766) or 1,3-dithiol-2-thione bridging unit have been synthesized. These molecules undergo reversible isomerization when exposed to light of different wavelengths. This process is accompanied by a distinct change in their absorption spectra, effectively allowing them to be switched between a colorless "off" state and a colored "on" state. The thermal irreversibility of these photochromic reactions is a critical feature for their potential use in optical data storage.

Redox-active molecular switches based on the disulfide/dithiol couple have also been explored. In these systems, the molecule can be reversibly interconverted between two states through oxidation and reduction. For example, a redox-driven molecular switch composed of a benzodithiolylbithienyl scaffold can be toggled between a cationic form and a cyclized neutral form. This switching is accompanied by changes in the molecule's UV-vis spectrum and can be triggered electrochemically.

The principles of molecular switching can be extended to construct molecular logic gates, which perform logical operations based on chemical or physical inputs. While specific logic gates based directly on (2H-1,3-dithiol-2-ylidene)propanedial have not been extensively reported, the switching properties of its derivatives provide a conceptual framework for their design. For instance, the "on" and "off" states of a photochromic or redox-active dithiole derivative can correspond to the binary "1" and "0" outputs of a logic gate. By incorporating multiple stimuli-responsive units into a single molecule, more complex logic functions such as AND, OR, and XOR could potentially be realized.

The following table provides an overview of the exploration of 1,3-dithiole derivatives in molecular switches:

| Derivative Type | Switching Mechanism | Stimulus | Observable Change | Potential Application |

| Diarylethene with 1,3-dithiol-2-one/thione bridge | Photochromism (Isomerization) | UV/Visible Light | Change in absorption spectrum (color) | Optical data storage, photoswitching devices |

| Benzodithiolylbithienyl scaffold | Redox activity | Oxidation/Reduction (Electrochemical) | Change in UV-vis spectrum | Molecular electronics, stimulus-responsive materials |

Further research is anticipated to bridge the gap between these fundamental demonstrations of molecular switching in 1,3-dithiole derivatives and the realization of functional molecular logic gates based on the (2H-1,3-dithiol-2-ylidene)propanedial framework.

Future Research Directions and Unanswered Questions for 2h 1,3 Dithiol 2 Ylidene Propanedial

Development of Sustainable and Green Synthetic Routes

Current synthetic methodologies for dithiole-based compounds often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures with low atom economy. Future research must prioritize the development of more environmentally benign and efficient synthetic strategies.

A significant area for advancement lies in the adoption of photocatalysis . Visible-light-mediated reactions, for instance, offer a green alternative to traditional thermal methods for constructing carbon-sulfur bonds, a key step in the synthesis of dithiole derivatives. The use of organic dyes or semiconductor-based photocatalysts could enable milder reaction conditions and reduce energy consumption. Furthermore, exploring elemental sulfur as a direct sulfur source presents a highly atom-economical and sustainable approach. Direct C-H sulfuration using elemental sulfur can shorten synthetic routes and minimize waste generation.

| Green Chemistry Metric | Definition | Goal for Future Syntheses |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Maximize the incorporation of all reactant atoms into the final dithiole structure, minimizing byproducts. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Significantly reduce the E-factor by minimizing solvent use, eliminating protecting groups, and avoiding stoichiometric reagents. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the active pharmaceutical ingredient produced. | Lower the PMI by designing more concise synthetic routes and utilizing solvent-free or aqueous reaction conditions. |

| Renewable Feedstocks | The use of starting materials derived from renewable resources. | Explore the synthesis of dithiole precursors from biomass or other renewable sources. |

By focusing on these principles, the synthesis of (2H-1,3-Dithiol-2-ylidene)propanedial and its analogs can become more cost-effective and environmentally responsible.

Exploration of Novel Catalytic Transformations

The dithiole scaffold possesses unique electronic properties that could be harnessed for novel catalytic applications. Future research should explore the potential of (2H-1,3-Dithiol-2-ylidene)propanedial derivatives as catalysts in various organic transformations.

One promising avenue is the development of dithiole-based organocatalysts . The sulfur atoms in the dithiole ring can act as Lewis bases, potentially activating substrates for a variety of reactions. Chiral dithiole derivatives could be designed for asymmetric catalysis, a critical area in modern organic synthesis.

Furthermore, the integration of dithiole units into metal-organic frameworks (MOFs) could lead to highly active and selective heterogeneous catalysts. The dithiole moieties can act as ligands, and the resulting MOFs could exhibit catalytic activity in reactions such as CO2 reduction or oxidation reactions. The porous nature of MOFs would also allow for size- and shape-selective catalysis.

Electrocatalysis represents another exciting frontier. Tetrathiafulvalene (B1198394) (TTF), a well-studied dithiole derivative, has shown promise in electrocatalytic applications. Investigating the electrocatalytic properties of (2H-1,3-Dithiol-2-ylidene)propanedial-based systems could lead to new materials for energy conversion and storage, such as in hydrogen evolution reactions or for use in rechargeable batteries. The development of biocatalytic methods for the synthesis and transformation of sulfur-containing heterocycles is also a nascent but promising field that could offer highly selective and environmentally friendly routes to novel dithiole derivatives.

Advancements in Self-Assembled Structures and Nanomaterials

The planar structure and potential for strong intermolecular interactions make dithiole derivatives excellent candidates for the bottom-up fabrication of functional nanomaterials through self-assembly. Future research should focus on understanding and controlling the self-assembly processes of (2H-1,3-Dithiol-2-ylidene)propanedial-based molecules to create well-defined nanostructures with tailored properties.

The principles of supramolecular chemistry can be applied to design dithiole derivatives that form specific architectures, such as nanofibers, nanotubes, and vesicles, through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. These self-assembled structures could find applications in areas like organic electronics, sensing, and drug delivery. For example, the self-assembly of dithiole-based liquid crystals could lead to new materials for displays and optical devices.

The formation of hierarchical structures , where self-assembly occurs across multiple length scales, is a particularly exciting direction. This could lead to the creation of complex and highly organized materials with emergent properties. Understanding the factors that govern hierarchical assembly will be crucial for designing and fabricating these advanced materials.

| Self-Assembled Structure | Potential Application | Key Research Question |

| Nanofibers/Nanowires | Organic field-effect transistors (OFETs), sensors | How can the molecular structure be tuned to control the electronic properties and charge transport along the nanofibers? |

| Vesicles/Micelles | Drug delivery, nanoreactors | Can dithiole-based amphiphiles be designed to encapsulate and release cargo in a controlled manner? |

| Liquid Crystals | Displays, optical switching | What is the relationship between molecular structure and the type of liquid crystalline phase formed? |

| Monolayers on Surfaces | Molecular electronics, surface modification | How do dithiole derivatives organize on different substrates, and what are the electronic properties of the resulting monolayers? |

Integration into Multi-Component Systems for Enhanced Functionality

The unique properties of (2H-1,3-Dithiol-2-ylidene)propanedial can be amplified by integrating it into multi-component systems. Future research should explore the design and synthesis of such systems to achieve enhanced functionality for specific applications.

A key area of interest is the development of donor-acceptor (D-A) systems where the dithiole unit acts as the electron donor. rsc.orgnih.govrsc.org By pairing it with a suitable electron acceptor, it is possible to create materials with tailored optoelectronic properties for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The efficiency of these devices is highly dependent on the energy levels of the donor and acceptor components, as well as the morphology of the blend.

The incorporation of dithiole units into polymers is another promising direction. acs.orgnih.govacs.org This can be achieved through either the polymerization of dithiole-containing monomers or by grafting dithiole units onto existing polymer backbones. The resulting functional polymers could exhibit interesting electronic, optical, and redox properties, making them suitable for a wide range of applications, from conductive coatings to materials for energy storage.

Multi-component reactions (MCRs) and cascade reactions offer efficient synthetic routes to complex molecules incorporating the dithiole moiety. iftmuniversity.ac.inresearchgate.netmdpi.comnih.gov These strategies allow for the rapid construction of molecular diversity and the creation of novel functional materials in a single step.

Long-Term Stability and Degradation Mechanisms of (2H-1,3-Dithiol-2-ylidene)propanedial-based Materials

For any practical application, the long-term stability and degradation of materials are critical factors. A significant unanswered question for (2H-1,3-Dithiol-2-ylidene)propanedial-based materials is their durability under operational conditions. Future research must systematically investigate their stability and elucidate the underlying degradation mechanisms.

Key areas of investigation should include:

Photostability: Many potential applications of dithiole-based materials are in optoelectronic devices, where they will be exposed to light for extended periods. It is crucial to understand their photochemical stability and identify any degradation pathways that may occur upon irradiation.

Thermal Stability: The performance of organic electronic devices can be sensitive to temperature. Therefore, the thermal stability of dithiole-based materials needs to be thoroughly evaluated to determine their operating temperature range and identify any potential thermal degradation products.

Electrochemical Stability: For applications in batteries, supercapacitors, and electrocatalysis, the electrochemical stability of the materials is paramount. Cyclability studies and in-depth electrochemical analyses are needed to understand how the materials behave under repeated oxidation and reduction cycles.

Environmental Stability: The influence of oxygen, moisture, and other environmental factors on the stability of dithiole-based materials needs to be assessed. This is particularly important for devices that will be operated in ambient conditions.